molecular formula C14H10O4 B1584810 2-(4-Hydroxybenzoyl)benzoic acid CAS No. 85-57-4

2-(4-Hydroxybenzoyl)benzoic acid

Cat. No. B1584810
CAS RN: 85-57-4
M. Wt: 242.23 g/mol
InChI Key: YGTUPRIZNBMOFV-UHFFFAOYSA-N
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Description

2-(4-Hydroxybenzoyl)benzoic acid is an organic compound with the empirical formula C14H10O4 . It is a derivative of benzoic acid, which is a benzene ring bearing a carboxyl and a hydroxyl group .


Synthesis Analysis

The synthesis of 2-(4-Hydroxybenzoyl)benzoic acid involves several steps. One method involves the reaction of phenolphthalein with hydroxylamine in an aqueous alkaline medium to give an oxime, which precipitates in crystalline form in 2% sulfuric acid . Another method involves the reaction of 3-n, n- diethylaminophenol and phthalic anhydride .


Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxybenzoyl)benzoic acid is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .


Chemical Reactions Analysis

The aromatic hydroxy acid, 4-hydroxybenzoic acid (4-HBA), is a valuable intermediate for the synthesis of several bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .


Physical And Chemical Properties Analysis

2-(4-Hydroxybenzoyl)benzoic acid is a solid substance . Its molecular weight is 242.23 . The SMILES string is OC(=O)c1ccccc1C(=O)c2ccc(O)cc2 .

Scientific Research Applications

Safety And Hazards

2-(4-Hydroxybenzoyl)benzoic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-(4-hydroxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTUPRIZNBMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075360
Record name 2-(4-Hydroxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxybenzoyl)benzoic acid

CAS RN

85-57-4
Record name 2-(4-Hydroxybenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-57-4
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Record name 2-(4-Hydroxybenzoyl)benzoic acid
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Record name 2-(4-Hydroxybenzoyl)benzoic acid
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Record name 2-(4-Hydroxybenzoyl)benzoic acid
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Record name 2-(4-Hydroxybenzoyl)benzoic acid
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Record name 2-(4-hydroxybenzoyl)benzoic acid
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Record name HIBENZATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
MH Hubacher - Journal of the American Chemical Society, 1946 - ACS Publications
By. H. Hubacher In the synthesis of various phthaleins, a rela-tively large quantity of 2-(4-hydroxybenzoyl)-benzoic add was needed. This acid has been prepared by heating2-(4-…
Number of citations: 11 pubs.acs.org
M Marhol, V Sykora, F Dubsky - 1968 - osti.gov
Subject: N20500*-Chemistry-Separation Processes; BENZOIC ACID; BENZOYL RADICALS; HYDROXIDES; ION EXCHANGE MATERIALS; ORGANIC PHOSPHORUS COMPOUNDS; …
Number of citations: 0 www.osti.gov
RD Kleene - Journal of the American Chemical Society, 1946 - ACS Publications
By. H. Hubacher In the synthesis of various phthaleins, a rela-tively large quantity of 2-(4-hydroxybenzoyl)-benzoic add was needed. This acid has been prepared by heating2-(4-…
Number of citations: 0 pubs.acs.org
N Berard, M Paventi, KP Chan… - Macromolecular …, 1994 - Wiley Online Library
2‐(4′‐Hydroxyphenylbenzoyl)benzoic acid is readily available from phenolphthalein by reaction with hydroxylamine. On treatment with hydrazine, 4‐(4‐hydroxyphenyl)phthalazin‐1‐…
Number of citations: 55 onlinelibrary.wiley.com
Z Lu, L Cheng, J Li, K Zhang, S Yi… - Journal of Polymer …, 2004 - Wiley Online Library
The synthesis and structural characterization of a series of novel, fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties are described. The monomers, 4‐(4′‐…
Number of citations: 23 onlinelibrary.wiley.com
J Vojta, P Hanzlík, A Jedlička, P Coufal - Journal of Pharmaceutical and …, 2015 - Elsevier
A new HPLC method for separation and determination of impurities in paracetamol, codeine phosphate hemihydrate and pitophenone hydrochloride in the presence of fenpiverinium …
Number of citations: 21 www.sciencedirect.com
MH Hubacher - Journal of the American Chemical Society, 1943 - ACS Publications
p-Bromophenacyl chloride was shown to be formed from p-bromophenacyl bromide and so-dium or potassium chloride in 62% ethanol. 2. The possibility of this replacement causing …
Number of citations: 15 pubs.acs.org
FF Blicke, OJ Weinkauff - Journal of the American Chemical …, 1932 - ACS Publications
During a study of synthetic laxatives it became necessary to obtain a supply of phenolphthalein (4', 4"-dihydroxydiphenylphthalide) entirely free from the by-products which result during …
Number of citations: 17 pubs.acs.org
HH Pokras, HI Bernstein - Journal of the American Chemical …, 1943 - ACS Publications
Halogen interchange between organic halides and alkali halides usually goes in the direction RCl—» RBr—> RI. 2 For example, Collet* has ob-tained p-bromophenacyl iodide from the …
Number of citations: 16 pubs.acs.org
FF Blicke, RD Swisher - Journal of the American Chemical Society, 1934 - ACS Publications
It has been found3 that the acid chloride of 2-benzoylbenzoic acid reactsat ordinary tempera-ture with potassium phenolate or with phenol in the presence of pyridine to yield …
Number of citations: 12 pubs.acs.org

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